molecular formula C11H9Cl2N3 B1489842 6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine CAS No. 1517983-94-6

6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine

Cat. No. B1489842
M. Wt: 254.11 g/mol
InChI Key: TTWZLMMLYWYXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of carbon and nitrogen atoms . It’s likely that the compound has applications in the field of chemistry or pharmacology, as many pyrimidine derivatives are known to possess biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, a compound with a similar structure was synthesized by the condensation of cyanuric chloride with aniline .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and theoretical calculations . These studies often involve density functional theory (DFT) calculations to evaluate the stability, nature of bonding, and reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . These studies often involve evaluating the compound’s solubility, density, melting point, and boiling point .

Scientific Research Applications

Antihypertensive Activity

Antihypertensive activity has been a significant area of research for derivatives of the specified compound. In one study, derivatives, specifically 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, showed promising antihypertensive effects in spontaneously hypertensive rats. These compounds, including a closely related compound (not the exact chemical name as requested but a derivative), demonstrated the ability to lower blood pressure to normotensive levels at certain oral doses. The study explored the impact of structural variations on the antihypertensive activity, indicating the potential of these derivatives in the development of new antihypertensive drugs (Bennett et al., 1981).

Antiviral Activity

The search for antiviral agents has led to the synthesis of pyrimidine derivatives, including those related to the compound . These derivatives have been evaluated for their antiviral activity, specifically against HIV. Some compounds demonstrated moderate efficacy in inhibiting HIV replication, highlighting the potential of pyrimidine derivatives in antiviral therapy (Al-Masoudi et al., 2014).

Molecular Docking and Structural Analysis

Studies have also focused on the structural analysis of pyrimidine derivatives, employing techniques like molecular docking, FT-IR, FT-Raman, and NMR spectroscopy. These investigations aim to understand the molecular interactions and properties that contribute to the biological activity of these compounds. For example, a study involving DFT, molecular docking, and experimental analyses on a related compound provided insights into its potential as an antihypertensive agent by acting as an alpha-2-imidazoline receptor agonist (Aayisha et al., 2019).

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of pyrimidine derivatives, including those related to "6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine," has been extensive. These studies not only provide pathways for creating novel compounds but also explore their potential applications in various fields, including pharmaceuticals and materials science. For instance, the reaction of heterocyclic halogeno compounds with nucleophiles has led to the discovery of new ring transformations and the synthesis of novel pyrimidine derivatives (Hertog et al., 2010).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For instance, 3,4-Dichlorophenyl isocyanate is toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life .

Future Directions

While specific future directions for this compound could not be found, research on similar compounds often involves exploring their potential applications in medicine and pharmacology . For instance, pyrazoline derivatives have been studied for their potential antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWZLMMLYWYXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(3,4-Dichlorophenyl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.